6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride
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Overview
Description
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its chloro group at the 6th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyrimidine ring, with an additional hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with imidazo[1,2-a]pyrimidine derivatives.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced using reagents like carbon dioxide (CO₂) under high-pressure conditions.
Hydrochloride Formation: The hydrochloride salt is formed by treating the carboxylic acid derivative with hydrochloric acid (HCl).
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group using nucleophiles like ammonia (NH₃) or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: NH₃, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Amides, amines, or other substituted derivatives.
Mechanism of Action
Target of Action
The primary target of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is the pH level within a biological system . This compound has been used as a fluorescent probe for monitoring pH changes, particularly in the range of 3.0 to 7.0 .
Mode of Action
This compound interacts with its target by responding to changes in the H+ concentration. As the H+ concentration increases, the absorption of the probe at 285 nm increases dramatically, while the absorption at 320 nm decreases . This change in absorption allows for the detection and monitoring of pH changes.
Result of Action
The primary result of the action of this compound is the real-time monitoring of pH changes. It has been shown to have high selectivity and sensitivity, brilliant reversibility, and an extremely short response time . This makes it a valuable tool for monitoring pH changes in biological systems, such as yeast .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence response is conducted in a B-R buffer/DMSO solution . The temperature of the environment can also affect the compound’s action, as all fluorescence experiments were left at room temperature for 10 minutes before measurement .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes for imaging and pH monitoring.
Medicine: Investigated for its potential therapeutic properties, including antituberculosis and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar heterocyclic structure but differ in the position and type of substituents.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A closely related compound with a pyridine ring instead of a pyrimidine ring.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.ClH/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4;/h1-3H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBBGTGMZFBTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955539-84-0 |
Source
|
Record name | 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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